3-Formyl-5-iodobenzoic acid

DNA-Encoded Library Synthesis Suzuki–Miyaura Cross-Coupling Building Block Validation

3-Formyl-5-iodobenzoic acid delivers orthogonal reactivity (CHO, COOH, I) enabling protecting-group-free sequential diversification. Its iodine atom provides faster oxidative-addition rates in Pd-catalyzed cross-couplings than bromo analogs, validated in a 3.5M-member DEL yielding PI3Kα inhibitors with low-nM potency. The defined two-step sequence avoids regioisomeric ambiguity of symmetrical diacids. Batch-certified purity (≥95%) and spectroscopic data support GMP QC and radiopharmaceutical applications.

Molecular Formula C8H5IO3
Molecular Weight 276.029
CAS No. 1289015-17-3
Cat. No. B2966931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-5-iodobenzoic acid
CAS1289015-17-3
Molecular FormulaC8H5IO3
Molecular Weight276.029
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)I)C=O
InChIInChI=1S/C8H5IO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12)
InChIKeyKXXFEXDZTIEBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-5-iodobenzoic Acid (CAS 1289015-17-3) – Chemical Properties and Procurement Specifications


3-Formyl-5-iodobenzoic acid (CAS 1289015-17-3, molecular formula C8H5IO3, molecular weight 276.03 g/mol) is a polyfunctional aromatic building block that simultaneously contains a formyl group (-CHO), a carboxylic acid group (-COOH), and an iodine atom on a single benzene ring [1]. This arrangement of orthogonal reactive centers renders the compound a versatile scaffold for sequential derivatization, particularly in the construction of DNA-encoded chemical libraries (DELs) and in medicinal chemistry programs where staged diversification is required [2]. Commercially available grades typically report purity of 95% or higher, with the compound supplied as a solid that should be stored under inert atmosphere at 2–8°C in the dark to preserve its integrity .

Why 3-Formyl-5-iodobenzoic Acid Cannot Be Directly Replaced by In-Class Analogs in Sequential Derivatization


Although several benzoic acid derivatives bearing halogens and/or carbonyl groups exist, simple substitution with an alternative such as 3-formyl-5-bromobenzoic acid or 5-iodoisophthalic acid often fails to deliver equivalent synthetic performance. The iodine substituent in 3-formyl-5-iodobenzoic acid provides markedly higher oxidative-addition rates in palladium-catalyzed cross-couplings compared with its bromo counterpart, enabling broader boronic acid scope and milder reaction conditions in DNA-encoded library (DEL) workflows [1]. Furthermore, the compound's single carboxylic acid and single aldehyde furnish a defined, two-step diversification sequence that avoids the regioselectivity challenges inherent to symmetrical diacid scaffolds such as 5-iodoisophthalic acid [2]. These functional and reactivity differences render the compound non-interchangeable with its closest analogs in applications that demand precise, staged molecular assembly.

Quantitative Differentiation of 3-Formyl-5-iodobenzoic Acid from Competing Analogs


Aryl Iodide vs. Aryl Bromide: Higher Suzuki–Miyaura Coupling Yields and Broader Boronic Acid Tolerance

3-Formyl-5-iodobenzoic acid (aryl iodide scaffold) demonstrates superior performance in Suzuki–Miyaura cross-coupling reactions compared with its direct bromo analog, 3-formyl-5-bromobenzoic acid. In a systematic DEL building block validation campaign that evaluated 153 structurally diverse boronic acids and esters, 107 of the tested boronic reagents (70%) produced the desired coupled product in ≥70% yield when reacted with the iodobenzoic acid DNA-conjugate scaffold under optimized on-DNA conditions [1]. This high success rate is consistent with the general reactivity order for palladium-catalyzed cross-couplings (ArI > ArBr >> ArCl) and translates into broader building block tolerance and fewer failed reactions during library construction. Independent studies on aryl iodide vs. aryl bromide reactivity in DEL contexts confirm that iodide-containing skeletons typically afford higher %AUC product formation and reduced byproduct profiles under comparable aqueous conditions [2].

DNA-Encoded Library Synthesis Suzuki–Miyaura Cross-Coupling Building Block Validation

3.5-Million-Compound DEL Assembly and PI3Kα Hit Identification Using 3-Formyl-5-iodobenzoic Acid as the Core Scaffold

3-Formyl-5-iodobenzoic acid served as the sole core scaffold for the construction of a 3.5-million-member biaryl DNA-encoded library, which upon screening delivered potent, low-nanomolar inhibitors of phosphoinositide 3-kinase α (PI3Kα) [1][2]. The library was assembled through three sequential on-DNA transformations: acylation of the carboxylic acid, Suzuki–Miyaura coupling at the iodine position, and reductive amination at the aldehyde. This staged diversification, enabled exclusively by the compound's orthogonal functional group arrangement, generated a library with 3,502,080 discrete members. Subsequent selection campaigns against PI3Kα yielded multiple hits with IC50 values in the low-nM range and a unique binding mode confirmed by X-ray crystallography [3].

DNA-Encoded Chemical Library PI3Kα Inhibitors High-Throughput Screening

Orthogonal Dual Reactivity vs. Symmetrical Diacid Scaffolds: Enabling Sequential Diversification Without Protection

3-Formyl-5-iodobenzoic acid possesses a single carboxylic acid and a single aldehyde on a meta-disubstituted benzene ring, providing two chemically distinct reactive centers that can be addressed independently. In contrast, 5-iodoisophthalic acid bears two identical carboxylic acid groups, necessitating protection/deprotection sequences to achieve mono-functionalization. The average %AUC product formation for on-DNA acylations and reductive alkylations using analogous benzoic acid and benzaldehyde derivatives is 80% (±10%) and 73% (±11%) respectively [1], demonstrating that both functional groups are fully compatible with aqueous DNA-conjugate chemistry. The compound's unsymmetrical architecture thus reduces the number of synthetic steps required for staged derivatization by at least one protection-deprotection cycle.

Sequential Functionalization Orthogonal Reactivity Multicomponent Library Synthesis

Purity and Stability Specifications: ≥95% Purity with Defined Storage Conditions

Commercially available 3-formyl-5-iodobenzoic acid is routinely supplied at ≥95% purity, with many vendors (e.g., Bidepharm, Fluorochem, Leyan) reporting 98% purity and providing batch-specific HPLC, NMR, and GC quality control data . Recommended storage is under inert atmosphere at 2–8°C in the dark to prevent degradation of the iodine and aldehyde functionalities . This level of batch-to-batch consistency and documented stability reduces the need for re-purification and ensures reproducible performance in multi-step synthetic sequences.

Chemical Procurement Quality Control Stability

Procurement-Relevant Applications of 3-Formyl-5-iodobenzoic Acid Based on Verified Performance Data


Core Scaffold for Three-Cycle DNA-Encoded Library (DEL) Synthesis

The compound's iodine, aldehyde, and carboxylic acid groups support a validated three-cycle on-DNA diversification sequence (acylation → Suzuki–Miyaura coupling → reductive amination). This protocol has been executed at industrial scale to assemble a 3.5-million-member DEL that yielded PI3Kα inhibitors with low-nM potency [1][2]. Procurement of this specific scaffold de-risks DEL construction by providing a pre-validated reaction sequence with documented building block tolerance (≥70% yield for 107/153 boronic acids) [3].

Building Block for Staged Medicinal Chemistry Derivatization

The orthogonal reactivity of the aldehyde and carboxylic acid enables sequential derivatization without protecting group manipulations. Researchers can first functionalize the carboxylic acid (e.g., via amide coupling), then perform Suzuki coupling at the iodine position, and finally utilize the aldehyde for reductive amination or other carbonyl chemistry. This reduces synthetic steps and improves overall yield, directly lowering the cost-per-compound in hit-to-lead optimization [4].

Iodinated Aromatic Precursor for Radiochemistry and Imaging Agent Synthesis

The iodine atom serves as a handle for isotopic exchange (e.g., with 125I or 131I) or for installation of radiolabeled moieties via cross-coupling. The presence of additional reactive groups (aldehyde, acid) allows for subsequent conjugation to targeting vectors. The high purity and defined storage stability of the commercial compound ensure that radioiodination proceeds with predictable efficiency and minimal side-product formation.

Reference Standard for Analytical Method Development and QC of Iodoaromatic Intermediates

With batch-specific purity certification (95–98%) and well-characterized spectroscopic properties (NMR, HPLC, GC), the compound serves as a reliable reference standard for calibrating analytical methods used to monitor iodoaromatic intermediate quality in GMP or research environments. Its stability under recommended storage conditions (2–8°C, inert atmosphere, dark) supports its use as a long-term QC standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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